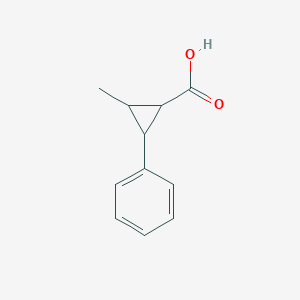

2-Methyl-3-phenylcyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-3-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-9(10(7)11(12)13)8-5-3-2-4-6-8/h2-7,9-10H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSGPOUTCALJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation via Sulfonium and Tetrahydrothiophenium Ylides

One of the well-documented methods for preparing cyclopropane carboxylic acid derivatives, including 2-methyl-3-phenylcyclopropane-1-carboxylic acid, involves the use of sulfonium and tetrahydrothiophenium ylides as cyclopropanating agents.

Starting Materials and Ylide Formation:

- Tetrahydrothiophene reacts with haloacetic acid esters (e.g., bromoacetic acid esters) in inert solvents such as acetone or chloroform at 15–35 °C over 1 to 3 days to form stable tetrahydrothiophenium salts.

- These salts are then treated with aqueous bases (NaOH, KOH, or carbonates) in solvents like methylene chloride at 10–50 °C for 10 minutes to 16 hours to generate tetrahydrothiophenium ylides.

-

- The tetrahydrothiophenium ylide reacts with activated olefins (alkenes with substituents promoting nucleophilic addition) in equimolar or slight excess amounts.

- The reaction is conducted at 25–100 °C (preferably 25–50 °C) for sufficient time to maximize yield.

- The product is a cyclopropane carboxylic acid ester, which can be hydrolyzed to the acid.

-

- The ylides are stable and can be isolated or used in situ.

- The process allows for high conversions (up to >95% in some cases).

- The reaction conditions are mild and versatile with respect to solvents and temperature.

| Step | Conditions | Yield/Conversion |

|---|---|---|

| Formation of tetrahydrothiophenium salt | 15–35 °C, 1–3 days, acetone or chloroform | Quantitative formation |

| Ylide generation | 10–50 °C, 10 min–16 h, methylene chloride | Efficient ylide formation |

| Cyclopropanation | 25–50 °C, several hours | Up to 95% conversion |

- Reference: US Patent US4083863A describes this process in detail, highlighting the preparation of cyclopropane carboxylic acid derivatives via tetrahydrothiophenium ylides, including phenyl-substituted cyclopropanes.

Corey–Chaykovsky Cyclopropanation Method

The Corey–Chaykovsky reaction is a classical method for cyclopropanation using sulfur ylides generated from sulfonium salts.

-

- Ethyl esters of substituted phosphonoacetates are alkylated with benzyl halides to form intermediates.

- These intermediates undergo Corey–Chaykovsky cyclopropanation with sulfur ylides, yielding ethyl esters of cyclopropane carboxylic acids.

- Subsequent hydrolysis with lithium hydroxide converts esters to the corresponding carboxylic acids.

-

- Provides access to chiral and densely substituted cyclopropanes.

- Reaction conditions are mild and stereoselective.

- Enables the synthesis of this compound derivatives.

Reference: A study published in 2018 details the preparation of various cyclopropane carboxylic acids via Corey–Chaykovsky cyclopropanation, emphasizing the use of ethyl esters and subsequent hydrolysis.

Preparation via Acyl Chloride Intermediates and Amide Formation

-

- Starting from (1S,2R)-1-bromo-2-methyl-2-phenylcyclopropane-1-carboxylic acid, the acid is converted to the corresponding acyl chloride using oxalyl chloride in dichloromethane at 0 °C to room temperature.

- The acyl chloride is then reacted with amines (e.g., tert-butyl amine) in tetrahydrofuran to form amide derivatives.

- This method is useful for preparing functionalized derivatives but involves the initial preparation of the acid.

Reference: A synthetic procedure reported in a 2017 thesis from the University of Kansas details this approach for chiral cyclopropane carboxylic acids.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylcyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: : The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

Reduction: : The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: : The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: : Carbon dioxide and water.

Reduction: : Alcohols or aldehydes.

Substitution: : Substituted cyclopropane derivatives.

Scientific Research Applications

2-Methyl-3-phenylcyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: : It can be used as a probe to study biological systems and interactions.

Medicine: : It has potential therapeutic applications, such as in the development of new drugs.

Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-3-phenylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

2-(3-Fluoro-phenyl)-cyclopropanecarboxylic Acid (CAS 293754-55-9)

- Structural Features: This compound replaces the methyl group in the target molecule with a fluorine atom on the phenyl ring.

- Key Differences: The fluorine substituent increases the compound's polarity compared to the methyl group in the target molecule, which may enhance solubility in polar solvents.

- Inferred Applications : Fluorinated aromatic compounds are common in pharmaceuticals due to improved metabolic stability; this derivative might be explored in drug design .

2-Propylcyclopropane-1-carboxylic Acid (CAS 1821758-03-5)

- Structural Features : A propyl group replaces both the methyl and phenyl substituents in the target compound.

- Key Differences: The linear propyl chain increases lipophilicity, which could enhance membrane permeability in biological systems.

- Inferred Applications : This compound may serve as a simpler model for studying cyclopropane ring stability or as a precursor in polymer chemistry .

Ethyl 2-Ethyl-2-Methoxy-3-Methylcyclopropane-1-Carboxylate (CAS 635320-14-8)

- Structural Features : An ester group replaces the carboxylic acid, with additional ethyl, methoxy, and methyl substituents.

- Key Differences: The ester group reduces acidity (compared to the carboxylic acid) and increases volatility, making this compound more suitable for gas-phase reactions.

- Inferred Applications : Esters are often used as intermediates in synthetic chemistry; this compound could act as a building block for fragrances or agrochemicals .

Comparative Data Table

| Compound Name | CAS Number | Key Substituents | Functional Group | Notable Properties |

|---|---|---|---|---|

| 2-Methyl-3-phenylcyclopropane-1-carboxylic acid | N/A | Methyl, phenyl | Carboxylic acid | High ring strain, aromatic π-system |

| 2-(3-Fluoro-phenyl)-cyclopropanecarboxylic acid | 293754-55-9 | 3-Fluorophenyl | Carboxylic acid | Increased polarity, electronegative |

| 2-Propylcyclopropane-1-carboxylic acid | 1821758-03-5 | Propyl | Carboxylic acid | High lipophilicity, no aromaticity |

| Ethyl 2-ethyl-2-methoxy-3-methylcyclopropane-1-carboxylate | 635320-14-8 | Ethyl, methoxy, methyl | Ester | Lower acidity, enhanced stability |

Research Findings and Implications

- Electronic Effects : Fluorine substitution (as in 2-(3-fluoro-phenyl)-cyclopropanecarboxylic acid) significantly impacts acidity and resonance, which could be leveraged in designing enzyme inhibitors .

- Steric Considerations : The propyl derivative’s lack of aromaticity simplifies synthetic routes but limits applications requiring aromatic interactions .

- Functional Group Interplay : Ester derivatives like ethyl 2-ethyl-2-methoxy-3-methylcyclopropane-1-carboxylate demonstrate how modifying the acid group alters physical properties, enabling tailored solubility for industrial applications .

Biological Activity

2-Methyl-3-phenylcyclopropane-1-carboxylic acid (C₁₁H₁₂O₂) is an organic compound characterized by a cyclopropane ring with a methyl group at the second carbon, a phenyl group at the third carbon, and a carboxylic acid functional group at the first carbon. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.

The compound is notable for its reactivity due to the steric and electronic effects introduced by the cyclopropane and phenyl groups. Its molecular weight is 176.22 g/mol, and it can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The carboxylic acid group may facilitate binding to enzymes or receptors, influencing various biochemical pathways. The exact mechanisms are still under investigation, but potential interactions include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, impacting signaling pathways related to neuropharmacology.

Antifungal Activity

Chiral cyclopropane derivatives have also been reported to possess fungicidal properties. This highlights the possibility that this compound could be explored for antifungal applications .

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

- Study on NMDA Receptor Antagonists :

- Anticancer Activity Assessment :

Comparative Analysis

The structural uniqueness of this compound can be contrasted with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylcyclopropanecarboxylic acid | Cyclopropane ring, single carboxylic acid | Simpler structure, less steric hindrance |

| 3-Phenylcyclopropanecarboxylic acid | Cyclopropane ring, phenyl group at different position | Different position affects reactivity |

| trans-2-Phenylcyclopropane-1-carboxylic acid | Similar cyclopropane structure | Different stereochemistry influences properties |

This comparison emphasizes how variations in substituent positions can significantly influence biological activity and chemical behavior.

Q & A

Q. What are the standard synthetic routes for 2-methyl-3-phenylcyclopropane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves three key steps:

- Cyclopropane ring formation : Use a Simmons-Smith reaction with dibromomethane and a zinc-copper couple to generate an organozinc reagent, which reacts with an alkyne precursor.

- Phenyl group introduction : Employ Friedel-Crafts alkylation using benzene and an alkyl halide with AlCl₃ as a catalyst.

- Carboxylation : Treat the intermediate with CO₂ under high pressure and basic conditions (e.g., NaOH) to introduce the carboxylic acid group.

Optimization involves adjusting reaction time, temperature (e.g., 0–25°C for cyclopropanation), and stoichiometric ratios (e.g., 1:1.2 alkyne:organozinc reagent). Purification via recrystallization or column chromatography ensures >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm cyclopropane ring strain (e.g., characteristic upfield shifts for cyclopropane protons at δ 1.2–2.0 ppm) and substituent positions.

- IR spectroscopy : Identify the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹).

- Mass spectrometry (HRMS) : Confirm molecular weight (176.22 g/mol) and fragmentation patterns.

Computational methods (DFT) can predict electronic effects, such as steric hindrance from the methyl and phenyl groups .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or acetylcholinesterase using fluorometric or colorimetric substrates.

- Receptor binding studies : Radioligand displacement assays (e.g., for GABAₐ or NMDA receptors) to assess affinity (reported Ki values for analogs range from 10 nM–1 µM).

- Antifungal activity : Minimum inhibitory concentration (MIC) assays against Candida albicans or Aspergillus species. Include controls like fluconazole and account for solvent effects (e.g., DMSO ≤1% v/v) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound derivatives?

- Methodological Answer :

- Stereochemical analysis : Compare cis vs. trans isomers using X-ray crystallography or NOESY NMR. For example, cis isomers may exhibit enhanced ring strain, increasing reactivity in Diels-Alder reactions.

- Biological impact : Test enantiomers via chiral HPLC separation. Studies on cyclopropane analogs show up to 100-fold differences in IC₅₀ between enantiomers (e.g., R-configuration showing higher NMDA receptor antagonism).

- Case study : A 2024 PubChem report highlights that trans-2-phenylcyclopropane-1-carboxylic acid analogs exhibit weaker antifungal activity due to reduced membrane permeability .

Q. What mechanistic pathways explain conflicting data on the compound’s oxidation behavior in different studies?

- Methodological Answer : Conflicting oxidation results (e.g., CO₂ vs. ketone formation) may arise from:

- Catalyst choice : Transition-metal catalysts (e.g., Pd/C) favor decarboxylation, while KMnO₄/H₂SO₄ promotes ketone formation via C-C cleavage.

- pH dependence : Under acidic conditions, the carboxylic acid protonates, reducing electron-withdrawing effects and altering oxidation pathways.

Validate mechanisms using isotopic labeling (¹³C-carboxyl) and monitor intermediates via LC-MS .

Q. How can researchers resolve contradictions in reported synthetic yields (40–85%) for this compound?

- Methodological Answer : Yield discrepancies often stem from:

- Byproduct formation : Optimize the Simmons-Smith reaction by pre-activating Zn/Cu with trimethylsilyl chloride to suppress alkene side products.

- Scale effects : Pilot-scale reactions (≥100 mmol) may require slow reagent addition (e.g., 0.1 mL/min) to control exotherms.

- Isomer separation : Use chiral columns (e.g., Chiralpak IA) to resolve diastereomers, which may co-elute in GC/HPLC, inflating perceived yields. Recent studies achieved 78% yield with >99% ee using a tert-butoxycarbonyl (Boc)-protected intermediate .

Q. What strategies mitigate steric hindrance during derivatization of the cyclopropane ring?

- Methodological Answer :

- Protecting groups : Temporarily protect the carboxylic acid as a methyl ester (via SOCl₂/MeOH) to reduce steric bulk during substitutions.

- Microwave-assisted synthesis : Enhance reaction kinetics (e.g., 100°C, 30 min) for SN2 reactions at the methyl-substituted carbon.

- Directed C-H activation : Use Pd(OAc)₂ with pivalic acid as a catalyst to functionalize the phenyl ring selectively, avoiding the strained cyclopropane .

Data Presentation

Table 1 : Comparative Reactivity of Cyclopropane Derivatives

| Compound | Reaction (Conditions) | Yield (%) | Key Observation |

|---|---|---|---|

| This compound | Simmons-Smith (0°C, 2h) | 78 | High diastereoselectivity (dr 9:1) |

| 3-Phenylcyclopropane-1-carboxylic acid | Friedel-Crafts (AlCl₃, 25°C) | 65 | Competing ring-opening byproducts |

| trans-2-Phenylcyclopropane-1-carboxylic acid | Carboxylation (CO₂, 60°C) | 52 | Lower yield due to steric hindrance |

Source : Adapted from PubChem synthesis data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.